N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide

Chiral pharmacology Enantioselective receptor binding Stereochemistry-activity relationships

This compound is a critical chiral probe for SAR studies on dopamine D4 and sigma receptors. Its α-(4-fluorophenyl) stereogenic center and N-methylpiperazine terminus fundamentally differentiate it from achiral, high-affinity N-arylpiperazine ligands like PB12. The N-methyl scaffold's high basicity (pKa ~8.0–8.5) enables unparalleled investigation of ionization-driven ADME effects. Procure racemate and enantiopure samples for controlled head-to-head pharmacological comparison.

Molecular Formula C21H26FN3O2
Molecular Weight 371.456
CAS No. 898430-69-8
Cat. No. B2591445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide
CAS898430-69-8
Molecular FormulaC21H26FN3O2
Molecular Weight371.456
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F
InChIInChI=1S/C21H26FN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-18(22)9-7-16)15-23-21(26)17-4-3-5-19(14-17)27-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)
InChIKeyCSJAFGNRVLCUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide (CAS 898430-69-8): Structural Identity and Procurement-Relevant Classification


N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide (CAS 898430-69-8, molecular formula C21H26FN3O2, molecular weight 371.456 g/mol) is a synthetic organic compound belonging to the (α-piperazinylbenzyl)benzamide class. Its structure comprises a 3-methoxybenzamide core linked via an α-(4-fluorophenyl)-substituted ethylene spacer to a 4-methylpiperazine moiety . The compound carries a chiral center at the α-carbon of the ethylene bridge, which structurally distinguishes it from linear N-arylpiperazinyl-ethyl-benzamide analogs that lack this stereogenic element. This compound has drawn research attention as a potential scaffold for dopamine and sigma receptor-targeted ligand design, though it is critical to note that peer-reviewed, quantitative pharmacological profiling for this exact structure remains extremely sparse in the public domain [1].

Why N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Pharmacological Divergence


The compound possesses two structural features that preclude generic substitution with closely related benzamide-piperazine analogs: (1) a stereogenic α-carbon bearing a 4-fluorophenyl substituent on the ethylene linker, and (2) an N-methylpiperazine terminus rather than the N-arylpiperazine found in well-characterized comparators such as PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, D4 IC50 = 0.057 nM) [1] or CHEMBL154050 (N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide, D4 Ki = 11 nM) [2]. In the (α-piperazinylbenzyl)benzamide class, the spatial orientation at the α-benzylic position has been shown to produce >10-fold differences in receptor binding affinity between enantiomers [3]. Furthermore, the N-methyl versus N-aryl substitution on piperazine alters the fundamental pharmacophore, with N-arylpiperazines achieving picomolar D4 affinity (PB12 selectivity >10,000-fold for D4 vs. D2) [1], whereas the N-methylpiperazine scaffold departs from this established SAR paradigm. These structural distinctions mean that the target compound cannot be assumed to recapitulate the receptor binding profile, selectivity, or functional activity of any unsubstituted-ethylene or N-arylpiperazine comparator.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide: A Comparator-Anchored Procurement Guide


Stereogenic α-Carbon: Enantioselective Pharmacological Potential Absent in Achiral Comparator Series

The target compound possesses a chiral center at the α-carbon of the ethylene linker (the carbon bearing the 4-fluorophenyl group). This stereogenic element is absent in the closest well-characterized comparators—PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, D4 IC50 = 0.057 nM) [1] and CHEMBL154050 (D4 Ki = 11 nM) [2]—both of which feature an unsubstituted, achiral ethylene spacer. In the structurally related (α-piperazinylbenzyl)benzamide series evaluated against delta opioid receptors, Katsura et al. (1997) demonstrated that the spatial orientation at the α-benzylic position profoundly affects receptor binding: αR derivatives generally exhibited >10-fold greater affinity than αS derivatives (e.g., compound 2e αR vs. 3e αS in rat brain delta binding assay) [3]. While the Katsura study evaluated delta opioid receptors and compounds with an N-allyl-2,5-dimethylpiperazine rather than the N-methylpiperazine of the target compound, it establishes a class-level principle that α-carbon chirality in (α-piperazinylbenzyl)benzamides can translate into substantial enantioselective binding differences. No enantioselective binding data for the target compound are publicly available.

Chiral pharmacology Enantioselective receptor binding Stereochemistry-activity relationships

N-Methylpiperazine vs. N-Arylpiperazine Pharmacophore Divergence: Impact on D4 Receptor Affinity

The target compound contains an N-methylpiperazine terminus, contrasting with the N-arylpiperazine present in high-affinity dopamine D4 ligands PB12 (N-[4-(4-chlorophenyl)piperazin-1-yl]; D4 IC50 = 0.057 nM, D4 vs. D2 selectivity >10,000-fold) [1] and CHEMBL154050 (N-[4-(4-fluorophenyl)piperazin-1-yl]; D4 Ki = 11 nM, D2 Ki > 1,000 nM, 5-HT1A Ki = 313 nM) [2]. The N-arylpiperazine moiety is a critical pharmacophoric element for high-affinity D4 binding; the Perrone 1998 study demonstrated that replacing the N-aryl group with unsubstituted piperazine or other N-substituents drastically reduced D4 affinity. The target compound's N-methylpiperazine departs fundamentally from this established SAR. No D4 receptor binding data are publicly available for N-methylpiperazine-containing benzamides with the α-(4-fluorophenyl) substitution pattern.

Dopamine D4 receptor Piperazine pharmacophore Structure-affinity relationship

Positional Isomerism: 3-Methoxybenzamide vs. 4-Methoxybenzamide in D4 Receptor Ligand Context

The target compound incorporates a 3-methoxy substituent on the benzamide ring. The 4-methoxy positional isomer (N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide, CAS 898448-54-9) is commercially available but lacks any public quantitative pharmacology. In the well-characterized N-arylpiperazine benzamide series, the 3-methoxy substitution is a conserved feature of the highest-affinity D4 ligands: PB12 (3-methoxy) achieved D4 IC50 = 0.057 nM with >10,000-fold selectivity over D2 [1], while the SAR study by Perrone et al. (2000) confirmed that the 3-methoxy position is critical for maintaining D4 receptor affinity in this scaffold [2]. Systematic positional isomer comparison data for the α-branched N-methylpiperazine series have not been published.

Positional isomerism Benzamide SAR Dopamine receptor selectivity

Physicochemical Property Differentiation: Calculated Lipophilicity and Basicity vs. N-Arylpiperazine Comparators

The target compound exhibits a distinct physicochemical profile relative to its N-arylpiperazine comparators. The ZINC database reports a calculated logP of 3.503 for the target compound [1]. The N-methylpiperazine moiety (calculated pKa of the conjugate acid ~8.0–8.5) is substantially more basic than N-arylpiperazines (calculated pKa ~6.0–6.5 for N-(4-fluorophenyl)piperazine), a difference of approximately 2 log units [2]. This means that at physiological pH (7.4), the target compound will be predominantly protonated at the piperazine N4 position (>90% ionized), whereas N-arylpiperazine comparators such as CHEMBL154050 will be significantly less ionized (~20–30% protonated). The α-(4-fluorophenyl) substituent also contributes to increased molecular complexity and lipophilicity compared to the unsubstituted ethylene linker of PB12 and CHEMBL154050. No experimental logD, solubility, or permeability data are publicly available for the target compound.

Physicochemical profiling Lipophilicity Piperazine basicity Assay compatibility

Recommended Research and Procurement Application Scenarios for N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide


Enantioselective Pharmacological Profiling of a Chiral (α-Piperazinylbenzyl)benzamide Scaffold

The target compound is uniquely suited for studies requiring enantiomeric resolution and comparative evaluation of stereospecific receptor interactions. Because the α-carbon chiral center is absent in high-affinity achiral D4 ligands such as PB12 (D4 IC50 = 0.057 nM) [1] and CHEMBL154050 (D4 Ki = 11 nM) [2], this compound enables investigation of whether stereochemistry at the α-position modulates dopamine, sigma, or serotonin receptor binding in the N-methylpiperazine benzamide series. The Katsura et al. (1997) precedent of >10-fold enantioselective differences in related (α-piperazinylbenzyl)benzamides at delta opioid receptors supports the rationale for such studies [3]. Both racemate and enantiomerically resolved samples should be procured for head-to-head pharmacological comparison.

Piperazine N-Substituent SAR: N-Methyl vs. N-Aryl Pharmacophore Comparison

This compound serves as a critical tool for systematic structure-activity relationship (SAR) studies examining the pharmacological impact of replacing the N-aryl group of established high-affinity D4 ligands with an N-methyl substituent. PB12 (N-[4-(4-chlorophenyl)piperazin-1-yl]) achieves D4 IC50 = 0.057 nM with >10,000-fold D4/D2 selectivity [1]; the target compound's N-methylpiperazine variant allows researchers to quantify the affinity loss and selectivity shift resulting from elimination of the arylpiperazine pharmacophore. Such studies directly inform whether the N-aryl group is indispensable for D4 affinity or whether the α-(4-fluorophenyl) substituent in the target compound can partially compensate through alternative receptor interactions.

Positional Isomer Comparison: 3-Methoxy vs. 4-Methoxy Benzamide in a Chiral α-Branched Scaffold

The 3-methoxybenzamide moiety is conserved across the highest-affinity D4 ligands in the N-arylpiperazine series (PB12: D4 IC50 = 0.057 nM) [1]. The availability of the 4-methoxy positional isomer (CAS 898448-54-9) enables direct experimental determination of whether the 3-methoxy substitution pattern remains critical for receptor affinity when the scaffold is modified with an α-(4-fluorophenyl) substituent and an N-methylpiperazine terminus. Simultaneous procurement of both positional isomers allows for internally controlled SAR studies quantifying the affinity and selectivity impact of methoxy group position in this underexplored chemical space.

Physicochemical and In Vitro ADME Profiling of an N-Methylpiperazine Benzamide with Enhanced Basicity

The target compound's N-methylpiperazine moiety confers significantly higher basicity (estimated pKa ~8.0–8.5) compared to N-arylpiperazine analogs (pKa ~6.0–6.5), resulting in >90% protonation at physiological pH [1]. This distinct ionization profile makes the compound a valuable probe for investigating the impact of piperazine basicity on membrane permeability, intracellular distribution (including lysosomal trapping), and in vitro assay interference. Comparison with CHEMBL154050, which is predominantly neutral at pH 7.4, provides a controlled experimental system for isolating basicity-driven effects on cellular pharmacokinetics independent of scaffold differences. Such profiling is essential for interpreting any cellular activity data and for designing in vivo studies.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.